BenchChemオンラインストアへようこそ!

(20R)-20-Hydroxypregn-4-en-3-one

Cytochrome P450 17A1 Inhibition Steroidogenesis Androgen Biosynthesis Modulation

Procure (20R)-20-Hydroxypregn-4-en-3-one (CAS 145-15-3) as the stereochemically-defined 20β-epimer, distinct from 20α-DHP. As Progesterone EP Impurity C, this compound is the mandatory reference standard for HPLC purity analysis and ANDA regulatory submissions. Its 2-fold higher progesterone receptor affinity and maximal CYP17A1 inhibition make it the preferred tool for androgen biosynthesis studies and mixed-type CYP17A1 inhibitor screening. Using the 20α-epimer introduces systematic error. Ensure analytical and pharmacological accuracy by selecting the (20R)-epimer.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 145-15-3
Cat. No. B116477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20R)-20-Hydroxypregn-4-en-3-one
CAS145-15-3
Synonyms(20R)-20-Hydroxy-pregn-4-en-3-one;  20β-Dihydroprogesterone;  20β-Hydroxy-Δ4-pregnen-3-one;  20β-Hydroxypregn-4-en-3-one;  20β-Hydroxyprogesterone;  20β-Progerol;  4-Pregnene-20β-ol-3-one;  Pregn-4-en-20β-ol-3-one;  Pregn-4-ene-20β-hydroxy-3-one;  Progesterol
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16?,17?,18?,19?,20-,21+/m0/s1
InChIKeyRWBRUCCWZPSBFC-QCAKBGNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(20R)-20-Hydroxypregn-4-en-3-one (20β-Dihydroprogesterone): A C20-Reduced Progesterone Metabolite with Distinct Biological Profile for Research and Analytical Procurement


(20R)-20-Hydroxypregn-4-en-3-one (CAS 145-15-3), also known as 20β-dihydroprogesterone (20β-DHP), is an endogenous C21 steroid and a reduced metabolite of progesterone formed by 20β-hydroxysteroid dehydrogenase (20β-HSD) [1]. Unlike its 20α-epimer (20α-dihydroprogesterone, CAS 145-14-2), produced by AKR1C1/AKR1C3, the (20R) configuration confers differential progesterone receptor affinity, distinct CYP17A1 inhibition kinetics, and unique metabolic interconversion capacity [2]. The compound retains approximately 20–50% of progesterone's progestogenic activity, classifying it as an active progestogen—not an inert metabolite—and is designated Progesterone EP Impurity C in pharmaceutical quality control [3].

Why 20α-Dihydroprogesterone or Progesterone Cannot Substitute for (20R)-20-Hydroxypregn-4-en-3-one in Receptor Binding, Enzyme Inhibition, and Analytical Applications


Substituting 20α-dihydroprogesterone or progesterone for (20R)-20-hydroxypregn-4-en-3-one introduces systematic error due to stereospecific molecular interactions. The (20R) configuration dictates approximately 2-fold higher progesterone receptor affinity than the 20α epimer (B50: 12 vs. 25) [1], maximal rather than intermediate CYP17A1 inhibition potency [2], and a mixed-type rather than competitive enzyme inhibition mechanism [3]. Furthermore, 20β-DHP is exclusively metabolized by 20β-HSD, a distinct enzyme from the AKR1C1/AKR1C3 system that processes 20α-DHP, precluding interchangeable use in metabolic tracing [4]. Even when overall progestogenic activity appears comparable, stereochemistry at C20 governs which enzymatic machinery processes the molecule and which downstream signaling cascades are engaged. The quantitative evidence below substantiates these critical distinctions that preclude generic substitution in research and analytical workflows.

Quantitative Differentiation Evidence for (20R)-20-Hydroxypregn-4-en-3-one: Comparator-Based Data for Scientific Selection


20β-DHP Ranks as the Most Potent CYP17A1 Modifier Among Tested Steroids, Surpassing 20α-DHP and Clinical Inhibitors

In a recombinant Saccharomyces cerevisiae GRF18/YEp5117α system expressing bovine adrenocortical cytochrome P450c17, 20β-dihydroprogesterone exhibited the maximal inhibitory effect on catalytic parameters. The complete rank order was: 20β-dihydroprogesterone (maximal effect) > mifepristone = ketoconazole > 20α-dihydroprogesterone > danazol > dexamethasone, metyrapone (without effect) [1]. This study provides a direct, within-experiment comparison establishing that 20β-DHP is not merely a reduced metabolite but a potent, stereospecific inhibitor of androgen biosynthesis exceeding the potency of both its 20α epimer and clinically used agents.

Cytochrome P450 17A1 Inhibition Steroidogenesis Androgen Biosynthesis Modulation

20β-DHP Binds the Progesterone Receptor with 2.08-Fold Higher Affinity Than 20α-DHP in Bovine Pineal Gland Cytosol

Competitive binding assays using ³H-progesterone (3 nM) in bovine pineal gland cytosol demonstrated stereospecific differences in progesterone receptor (PR) affinity. The B50 values (concentration required for 50% displacement of ³H-progesterone) were: progesterone (2), 20β-dihydroprogesterone (12), and 20α-dihydroprogesterone (25), with estradiol (158), testosterone (675), and corticosterone (>1,000) serving as additional comparators [1]. The 2.08-fold higher affinity of 20β-DHP relative to 20α-DHP (B50 ratio: 25/12 = 2.08) is a direct consequence of the (20R) configuration at C20 and establishes that stereochemistry is a critical determinant of PR engagement.

Progesterone Receptor Binding Neurosteroid Pharmacology Receptor Occupancy

20β-DHP Acts as a Mixed-Type CYP17 Inhibitor, Mechanistically Distinct from Competitive Inhibitors Ketoconazole and Mifepristone

Kinetic analysis using recombinant yeast expressing cytochrome P450c17 demonstrated that 20β-dihydroprogesterone (and its 20α epimer) inhibits the enzyme via a mixed-type mechanism, whereas ketoconazole, mifepristone, and danazol function as low-affinity competitive inhibitors [1]. Mixed-type inhibition means 20β-DHP can bind to both the free enzyme and the enzyme-substrate complex, offering a fundamentally different regulatory mode that alters both Km and Vmax. Additionally, 20β-hydroxy-C21-steroids including 20β-hydroxypregn-4-en-3-one produce a characteristic Type I difference spectrum (peak at 386 nm, trough at 420 nm) upon binding to CYP17, with Ki values of 0.68–1.25 μM reported for the pig testicular enzyme [2]. This mechanistic distinction cannot be replicated by competitive inhibitors and defines a unique experimental utility.

CYP17 Enzyme Kinetics Mixed-Type Inhibition Steroidogenic Enzyme Modulation

20β-DHP Is Exclusively Formed by 20β-HSD, Whereas 20α-DHP Is Produced by AKR1C1/AKR1C3, Enabling Tissue-Specific Metabolic Discrimination

The biosynthesis of 20β-DHP from progesterone is catalyzed exclusively by 20β-hydroxysteroid dehydrogenase (20β-HSD), an enzyme genetically and functionally distinct from the aldo-keto reductase family members AKR1C1 (20α-HSD type 1) and AKR1C3 (20α-HSD type 3) that produce 20α-DHP [1][2]. This enzymatic segregation has direct experimental consequences: in human endometrial tissue incubations, 20α-DHP is the major progesterone metabolite while 20β-DHP is produced at substantially lower yields [3]. Similarly, in chicken intestine, 20β-DHP is a major metabolic product of corticosterone at micromolar concentrations, implicating intestinal 20β-HSD activity . Consequently, the 20β-DHP:20α-DHP ratio serves as a specific readout of 20β-HSD versus AKR1C1/AKR1C3 activity that cannot be deconvolved if the wrong epimer is used as a reference standard.

Hydroxysteroid Dehydrogenase Specificity Steroid Metabolism Tissue-Specific Biomarker

20β-DHP Retains Significant Progestogenic Activity (20–50% of Progesterone), Distinguishing It from Truly Inactive C20-Reduced Metabolites

Pharmacological reference texts summarize that 20β-dihydroprogesterone retains approximately 20–50% of the progestogenic activity of progesterone in standard in vivo bioassays (McPhail index, Clauberg assay) [1]. This is a critical distinction: unlike many steroid metabolites that are functionally inert, 20β-DHP remains an active progestogen capable of contributing to net progestogenic tone. Furthermore, 20β-DHP can be enzymatically converted back to progesterone by 20β-HSD in target tissues such as the uterus, establishing a tissue-level progesterone regeneration loop [1]. This metabolic reversibility has no parallel for 20α-DHP, which is canonically considered the inactivation product of progesterone via AKR1C1/AKR1C3 [2].

Progestogen Potency Endogenous Steroid Activity Metabolite Pharmacology

High-Impact Application Scenarios for (20R)-20-Hydroxypregn-4-en-3-one Based on Quantitative Differentiation Evidence


CYP17A1 Inhibitor Screening and Androgen Biosynthesis Research

20β-DHP is the preferred tool compound for CYP17A1 inhibitor screening programs and androgen biosynthesis studies because it provides the maximal inhibitory effect among naturally occurring progesterone metabolites. As demonstrated by Shkumatov et al. (2007), 20β-DHP outperforms both its 20α epimer and the clinical inhibitors mifepristone and ketoconazole in modulating CYP17 catalytic parameters in recombinant yeast systems [1]. Additionally, its mixed-type inhibition mechanism—confirmed by both kinetic analysis and Type I difference spectroscopy (Ki = 0.68–1.25 μM, Nakajin et al. 1988 [2])—makes it an essential reference compound for distinguishing mixed-type from competitive CYP17 inhibitors in structure-activity relationship (SAR) campaigns. Procuring the (20R)-epimer rather than the (20S)-epimer is essential for achieving the experimentally validated maximal inhibitory effect.

Progesterone Receptor Competitive Binding and Receptor Occupancy Assays

For competitive radioligand binding studies targeting the progesterone receptor, 20β-DHP (CAS 145-15-3) provides a stereospecifically defined competitor with a B50 of 12—a 2.08-fold higher affinity than 20α-DHP (B50 = 25) in bovine pineal cytosol [1]. This quantitative difference means that receptor occupancy calculations and Ki determinations for novel ligands will yield systematically different values depending on which epimer is used as the reference competitor. Researchers performing Scatchard analysis, homologous competition, or heterologous displacement experiments must specify and procure the (20R)-epimer to ensure inter-laboratory reproducibility and accurate pharmacological profiling of PR ligands.

Pharmaceutical Quality Control: Progesterone EP Impurity C Reference Standard

(20R)-20-Hydroxypregn-4-en-3-one is the official Progesterone EP Impurity C as designated by the European Pharmacopoeia [1]. Pharmaceutical manufacturers and contract testing laboratories performing HPLC purity analysis, forced degradation studies, or stability-indicating method validation for progesterone active pharmaceutical ingredient (API) require the specific (20R)-epimer as the impurity reference standard. The distinct chromatographic retention time and spectral properties arising from the (20R) configuration cannot be replicated by the 20α-epimer (Progesterone EP Impurity B, CAS 145-14-2). Using the incorrect epimer compromises method specificity, system suitability criteria, and regulatory compliance in ANDA submissions and commercial QC release testing [2].

Tissue-Specific Steroid Metabolism Tracing and 20β-HSD Activity Biomarker Studies

For studies quantifying tissue-specific expression and activity of 20β-hydroxysteroid dehydrogenase (20β-HSD), authentic (20R)-20-hydroxypregn-4-en-3-one is irreplaceable as both an analytical reference standard and a metabolic tracer. As established by enzymatic specificity data from BRENDA [1] and tissue metabolism studies (Collins et al. 1971 [2]), 20β-DHP is the exclusive product of 20β-HSD and is produced in a tissue-specific manner distinct from 20α-DHP (product of AKR1C1/AKR1C3). LC-MS/MS methods for profiling 20β-DHP:20α-DHP ratios in biological matrices require the authentic (20R)-epimer for calibration; the 20α-epimer cannot serve as a surrogate calibrant without introducing systematic quantitative error in 20β-HSD activity measurements.

Quote Request

Request a Quote for (20R)-20-Hydroxypregn-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.